molecular formula C8H11NOS B1445915 5-Tert-butyl-1,3-thiazole-2-carbaldehyde CAS No. 1803570-76-4

5-Tert-butyl-1,3-thiazole-2-carbaldehyde

Cat. No.: B1445915
CAS No.: 1803570-76-4
M. Wt: 169.25 g/mol
InChI Key: VAOKRXJCKZRLJN-UHFFFAOYSA-N
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Description

5-Tert-butyl-1,3-thiazole-2-carbaldehyde is a heterocyclic organic compound that features a thiazole ring substituted with a tert-butyl group at the 5-position and an aldehyde group at the 2-position

Biochemical Analysis

Biochemical Properties

5-Tert-butyl-1,3-thiazole-2-carbaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of other compounds. It interacts with various enzymes and proteins, facilitating reactions that lead to the formation of more complex molecules. For instance, it has been observed to undergo reactions catalyzed by enzymes such as DABCO (1,4-diazabicyclo[2.2.2]octane), which is involved in the Baylis-Hillman reaction . This interaction highlights the compound’s ability to participate in enzyme-catalyzed processes, making it a valuable intermediate in synthetic organic chemistry.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In particular, studies have indicated that this compound can induce apoptosis and cause cell cycle arrest in cancer cell lines such as HeLa, A549, and MCF-7 . These effects suggest that this compound may have potential as an antitumor agent, impacting cellular processes that are crucial for cancer cell survival and proliferation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with enzymes involved in the Baylis-Hillman reaction suggests a role in enzyme catalysis . Additionally, the compound’s ability to induce apoptosis in cancer cells is likely due to its interaction with proteins that regulate cell death pathways . These molecular interactions underscore the compound’s potential in modulating biochemical pathways and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as being kept at 4°C

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Research has indicated that there are threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biological effects. For instance, high doses of the compound have been associated with potent growth inhibition properties in cancer cell lines . It is essential to determine the toxic or adverse effects at high doses to ensure its safe application in therapeutic settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation into other metabolites. The compound’s participation in the Baylis-Hillman reaction, catalyzed by DABCO, is one example of its involvement in metabolic processes . Understanding these pathways is crucial for elucidating the compound’s role in cellular metabolism and its potential impact on metabolic flux and metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-1,3-thiazole-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butylamine with carbon disulfide and chloroacetaldehyde in the presence of a base to form the thiazole ring. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-1,3-thiazole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 4-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.

Major Products Formed

    Oxidation: 5-Tert-butyl-1,3-thiazole-2-carboxylic acid.

    Reduction: 5-Tert-butyl-1,3-thiazole-2-methanol.

    Substitution: Various substituted thiazole derivatives depending on the electrophile used.

Scientific Research Applications

5-Tert-butyl-1,3-thiazole-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a precursor in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives has shown potential for developing new drugs with antimicrobial and anticancer properties.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-1,3-thiazole-2-carbaldehyde: Similar structure but with a methyl group instead of a tert-butyl group.

    5-Ethyl-1,3-thiazole-2-carbaldehyde: Similar structure but with an ethyl group instead of a tert-butyl group.

    5-Phenyl-1,3-thiazole-2-carbaldehyde: Similar structure but with a phenyl group instead of a tert-butyl group.

Uniqueness

5-Tert-butyl-1,3-thiazole-2-carbaldehyde is unique due to the presence of the bulky tert-butyl group, which can influence its reactivity and interaction with other molecules. This structural feature can enhance its stability and potentially improve its efficacy in various applications compared to its simpler analogs.

Properties

IUPAC Name

5-tert-butyl-1,3-thiazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NOS/c1-8(2,3)6-4-9-7(5-10)11-6/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAOKRXJCKZRLJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN=C(S1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803570-76-4
Record name 5-tert-butyl-1,3-thiazole-2-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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